1,2,4-Thiadiazol-5-amine hydrochloride
Overview
Description
1,2,4-Thiadiazol-5-amine hydrochloride is a heterocyclic compound that has garnered significant interest in various fields of science due to its unique chemical structure and properties.
Scientific Research Applications
1,2,4-Thiadiazol-5-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing various heterocyclic compounds.
Industry: The compound is used in the development of new materials with specific properties.
Safety and Hazards
Mechanism of Action
Target of Action
1,2,4-Thiadiazol-5-amine hydrochloride has been found to target filarial nematodes , which are the pathogens responsible for a number of parasitic diseases . It has been identified as a novel macrofilaricide for the treatment of human filarial infections . It has also been reported to have potent antibacterial activity against ESKAPE pathogen strains .
Mode of Action
It has been observed that analogs containing the 1,2,4-thiadiazole core demonstrated sub-micromolar inhibition of adult worm motility . This suggests that the compound may interact with its targets, leading to a reduction in their motility.
Biochemical Pathways
Given its observed effects on filarial nematodes and bacteria, it is likely that it interferes with essential biological processes in these organisms, leading to their inhibition or death .
Pharmacokinetics
It has been noted that analogs containing the 1,2,4-thiadiazole core maintained moderate solubility (10−50μm) and good metabolic stability (rat and human liver s9 stability of ≥70% remaining at 60 min) . These properties suggest that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability.
Result of Action
The primary result of the action of this compound is the inhibition or death of targeted organisms. In the case of filarial nematodes, this results in a reduction of adult worm motility . When targeting bacteria, the compound has been found to have potent antibacterial activity .
Action Environment
The action environment of this compound can influence its efficacy and stability. For instance, it has been recommended that the compound be stored in an inert atmosphere at 2-8°C to maintain its stability . The compound’s efficacy may also be influenced by factors such as the presence of other substances, the pH of the environment, and the specific characteristics of the targeted organisms.
Biochemical Analysis
Cellular Effects
Some studies suggest that it may have potential anticancer effects on various cell lines
Molecular Mechanism
It is believed to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Preparation Methods
The synthesis of 1,2,4-Thiadiazol-5-amine hydrochloride typically involves the reaction of N-chloroamidines with isothiocyanates. This method is advantageous due to its high product yields (up to 93%), scalability, and the absence of additive oxidizing agents or transition metal catalysts . The reaction conditions are mild, and the workup procedure is straightforward, making it suitable for industrial production.
Chemical Reactions Analysis
1,2,4-Thiadiazol-5-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: It can be reduced to yield other amine derivatives.
Comparison with Similar Compounds
1,2,4-Thiadiazol-5-amine hydrochloride can be compared with other similar compounds such as:
1,3,4-Thiadiazole: Known for its broad spectrum of biological activities, including antimicrobial and anticancer properties.
1,2,4-Triazole: Exhibits significant pharmacological activities, including antitumor and antimicrobial properties.
Benzothiazole: Used in the development of drugs for allergies, hypertension, and bacterial infections. The uniqueness of this compound lies in its specific antibacterial activity against resistant strains and its potential neuroprotective properties.
Properties
IUPAC Name |
1,2,4-thiadiazol-5-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N3S.ClH/c3-2-4-1-5-6-2;/h1H,(H2,3,4,5);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCIIKRHCWVHVFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NSC(=N1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621497 | |
Record name | 1,2,4-Thiadiazol-5-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60621497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152513-91-2 | |
Record name | 1,2,4-Thiadiazol-5-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60621497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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